molecular formula C16H17N3O B2992099 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol CAS No. 521298-38-4

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol

Cat. No.: B2992099
CAS No.: 521298-38-4
M. Wt: 267.332
InChI Key: OXNILARKPYRXRP-UHFFFAOYSA-N
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Description

Chemical Structure: 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol (C₁₆H₁₇N₃O) consists of a benzimidazole core substituted with:

  • A 5-amino group (NH₂) at position 5.
  • A benzyl group (C₆H₅CH₂) at position 2.
  • An ethanol moiety (-CH₂CH₂OH) at position 1.

Properties

IUPAC Name

2-(5-amino-2-benzylbenzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-13-6-7-15-14(11-13)18-16(19(15)8-9-20)10-12-4-2-1-3-5-12/h1-7,11,20H,8-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNILARKPYRXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2CCO)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol typically involves the reaction of 5-amino-2-benzylbenzimidazole with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number: 521298-38-4 (base compound) ; 1185299-75-5 (dihydrochloride salt) .
  • Molecular Weight: 267.33 g/mol (base) ; 340.25 g/mol (dihydrochloride) .

For example, benzyl-substituted derivatives are often synthesized via Schiff base formation or nucleophilic substitution .

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares substituents, molecular formulas, and key physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
Target Compound 5-NH₂, 2-benzyl, 1-ethanol C₁₆H₁₇N₃O 267.33 521298-38-4 High lipophilicity due to benzyl group
(5-Amino-1-methyl-1H-benzimidazol-2-yl)methanol 5-NH₂, 2-CH₃, 1-methanol C₉H₁₁N₃O 177.20 330472-50-9 Reduced steric bulk vs. benzyl
2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol 5-NH₂, 2-isobutyl, 1-ethanol C₁₃H₁₉N₃O 233.31 879037-94-2 Branched alkyl enhances solubility
2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-yl)-ethanol dihydrochloride 5-NH₂, 2-CH₂OH, 1-ethanol C₁₀H₁₃N₃O₂·2HCl 283.15 (salt) 1158316-59-6 Polar hydroxymethyl improves H-bonding
1-(5-Methyl-1H-benzoimidazol-2-yl)ethanol 5-CH₃, 2-ethanol C₁₀H₁₂N₂O 176.22 20033-97-0 Simpler structure, lower molecular weight
2-[6-chloro-2-(chloromethyl)benzimidazol-1-yl]ethanol 6-Cl, 2-CH₂Cl, 1-ethanol C₁₀H₁₀Cl₂N₂O 261.11 730986-29-5 Halogenated substituents increase reactivity

Key Observations :

  • Solubility: Hydroxymethyl and ethanol moieties (e.g., ) increase polarity, favoring aqueous solubility, whereas halogenated derivatives () may exhibit lower solubility.
  • Steric Effects : Bulky substituents like benzyl or isobutyl () could influence binding interactions in biological systems compared to smaller groups (e.g., methyl in ).

Biological Activity

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol, a compound characterized by its unique benzoimidazole structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol is C16H17N3O, with a molecular weight of 267.33 g/mol. The compound features an amino group and a benzoimidazole moiety, which are crucial for its biological interactions. The presence of the benzyl group may enhance its binding affinity to specific molecular targets, influencing its pharmacokinetic properties.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, potentially inhibiting their activity. This mechanism is critical in therapeutic contexts, particularly in cancer treatment where enzyme inhibition can disrupt tumor growth pathways.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways essential for cellular communication and function.

Antiproliferative Effects

Research has shown that derivatives of benzoimidazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that similar compounds can induce apoptosis in leukemia cell lines such as HL-60, demonstrating their potential as anticancer agents .

CompoundIC50 (μM)Cell Line
2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanolTBDTBD
5-(4-methylpiperazin-1-yl)-2-phenyl-benzimidazole9.07 ± 0.63HL-60

The mechanism by which benzoimidazole derivatives exert their antiproliferative effects often involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways. For example, one study reported that certain complexes formed from benzimidazole derivatives could sensitize melanoma cells to radiation by inducing DNA strand breaks and activating p53 signaling pathways .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on E. coli DNA Gyrase Inhibition : A pharmacophore model was developed for inhibitors targeting Escherichia coli DNA gyrase B using computational methods. Benzimidazole derivatives were identified as promising candidates due to their ability to form key interactions with the target enzyme .
  • Antimicrobial Activity : Research has shown that benzimidazole derivatives exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and E. coli. These findings suggest potential applications in treating bacterial infections .
  • Anticancer Activity : Various benzimidazole complexes have been evaluated for their anticancer properties, showing significant cytotoxic effects against human cancer cell lines while exhibiting low toxicity towards normal cells .

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